2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine
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Overview
Description
2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H11F2N It is a derivative of phenylethylamine, featuring fluorine atoms at the 2 and 5 positions on the phenyl ring and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-5-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Fluorination: The alcohol is then fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 2 position.
Amination: The final step involves the conversion of the fluorinated intermediate to the amine using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-(4-methylphenyl)ethan-1-amine
- 2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine
- 2-(2-fluoro-5-methylphenyl)ethan-1-amine
Uniqueness
2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amine is unique due to the presence of two fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11F2N |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-fluoro-1-(5-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4,9H,5,12H2,1H3 |
InChI Key |
ZYYWEEWSQVYAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CF)N |
Origin of Product |
United States |
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